molecular formula C21H15NO5 B13133281 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione CAS No. 61548-23-0

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione

Cat. No.: B13133281
CAS No.: 61548-23-0
M. Wt: 361.3 g/mol
InChI Key: CWWZMNXYPYPHTF-UHFFFAOYSA-N
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Description

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione is a complex organic compound with the molecular formula C21H15NO5. It is a derivative of anthraquinone, characterized by the presence of three hydroxyl groups and a 4-methylanilino group attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthraquinone as the primary starting material.

    Amination: The 4-methylanilino group is introduced through an amination reaction, where 4-methylaniline is reacted with the hydroxylated anthraquinone under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the anthracene core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced forms.

Scientific Research Applications

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes or proteins, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-4,8-dihydroxyanthraquinone: Similar in structure but with amino groups instead of the 4-methylanilino group.

    1,4,5,8-Tetrahydroxyanthraquinone: Contains four hydroxyl groups but lacks the anilino substitution.

Uniqueness

1,5,8-Trihydroxy-2-(4-methylanilino)anthracene-9,10-dione is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of hydroxyl and anilino groups makes it particularly versatile for various applications.

Properties

CAS No.

61548-23-0

Molecular Formula

C21H15NO5

Molecular Weight

361.3 g/mol

IUPAC Name

1,5,8-trihydroxy-2-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15NO5/c1-10-2-4-11(5-3-10)22-13-7-6-12-16(20(13)26)21(27)18-15(24)9-8-14(23)17(18)19(12)25/h2-9,22-24,26H,1H3

InChI Key

CWWZMNXYPYPHTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O

Origin of Product

United States

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